molecular formula C26H26ClN3O5 B008624 Rhodamine 800 CAS No. 101027-54-7

Rhodamine 800

Cat. No.: B008624
CAS No.: 101027-54-7
M. Wt: 496 g/mol
InChI Key: HACOCUMLBPNDIN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhodamine 800 (Rh800, CAS 137993-41-0) is a near-infrared (NIR) fluorescent dye initially developed as a laser dye. It exhibits absorption at 546 nm and emission at 567 nm, with a high extinction coefficient of 106,000 cm⁻¹M⁻¹ . Its NIR fluorescence and minimal interference with hemoglobin absorption make it ideal for biological applications, particularly mitochondrial staining and in vivo imaging in blood and plasma . Rh800’s photostability and binding affinity to plasma proteins enable direct fluorescence measurements in whole blood without separation steps, achieving detection limits as low as 2 µM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rhodamine 800 typically involves the condensation of 3-ethylamino-7-diethylaminophenoxazine-5-one with phthalic anhydride under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained around 60-80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Rhodamine 800 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives with altered fluorescence spectra.

    Reduction: Leuco-rhodamine, which is non-fluorescent.

Scientific Research Applications

Mitochondrial Imaging

Description : Rh800 is primarily used as a fluorescent probe to assess mitochondrial membrane potential. Its fluorescence intensity correlates with the membrane potential, providing insights into mitochondrial health and function.

Case Study : In a study examining mitochondrial integrity, Rh800 was utilized to visualize changes in fluorescence intensity in response to mitochondrial stressors. The results indicated that a decrease in fluorescence was associated with compromised mitochondrial function, demonstrating Rh800's efficacy in live-cell imaging .

Application Fluorescence Intensity Mitochondrial Health Indicator
Healthy MitochondriaHighIntact membrane potential
Compromised MitochondriaLowLoss of membrane potential

Clinical Fluorescence Measurements

Description : Rh800 has been investigated for its potential in clinical settings, particularly for real-time monitoring of blood components without the need for separation.

Findings : Research demonstrated that Rh800 could be effectively used to quantify albumin concentrations in whole blood. The dye's fluorescence properties were characterized in plasma and blood, revealing mean lifetimes of approximately 1.86 ns, which facilitated the detection of low concentrations (as low as 2 µM) of Rh800 .

Medium Mean Lifetime (ns) Detection Limit (µM)
Plasma1.902
Whole Blood1.862

Photonics and Optoelectronics

Description : Rh800's unique optical properties make it suitable for applications in photonics, including laser dyes and optical sensors.

Research Insights : Recent studies have explored the incorporation of Rh800 into polymer matrices like PMMA (poly(methyl methacrylate)). The interaction between Rh800 and other rhodamines (e.g., Rh6G) was analyzed to understand energy transfer processes and enhance luminescence properties .

Material Used Fluorescence Behavior Significance
PMMAEnhanced acceptor luminescenceImproved optical performance
Rh6G + Rh800Strong dipolar interactionsPotential for advanced photonic devices

Chemical Sensing

Description : Rh800 has been utilized in developing sensors for detecting neurotransmitters like acetylcholine.

Experimental Results : In experiments measuring changes in fluorescence intensity upon the addition of neurotransmitters, Rh800 demonstrated sensitivity and specificity, indicating its potential application in biochemical sensing technologies .

Neurotransmitter Added Fluorescence Change (%)
AcetylcholineSignificant increase
DopamineModerate increase

Mechanism of Action

Rhodamine 800 exerts its effects primarily through its fluorescent properties. Upon excitation by light, the dye emits fluorescence, which can be detected and measured. The molecular targets include cellular components such as proteins and nucleic acids, which can be labeled with the dye for visualization . The pathways involved in its action include energy transfer processes and interactions with specific molecular structures .

Comparison with Similar Compounds

Spectral and Photophysical Properties

Table 1: Key Properties of Rhodamine 800 and Related Dyes

Compound Excitation (nm) Emission (nm) Extinction Coefficient (cm⁻¹M⁻¹) Lifetime (ns) Quantum Yield Key Applications
This compound 546 567 106,000 1.86–2.07 Moderate Mitochondrial staining, blood/plasma imaging
Rhodamine 6G 530 560 116,000 3.37–3.99 High Laser dyes, aggregation studies
Rhodamine B 554 576 112,000 ~3.0 High Photocatalysis, environmental sensors
Rhodamine 123 505 525 101,000 ~4.0 High P-glycoprotein activity assays
BODIPY ~500 ~515 80,000–100,000 4.0–6.0 Very High Biological labeling, light-harvesting arrays
Atto 680 680 700 120,000 1.5–2.5 Moderate Gasoline adulteration sensing

Functional Comparisons

Rhodamine 6G (Rh6G)

  • Optical Behavior: Rh6G has a higher quantum yield and longer lifetime (~3.99 ns in ethanol) compared to Rh800 (~2.07 ns in ethanol). However, Rh6G’s fluorescence lifetime decreases significantly with aggregation (e.g., from 3.37 ns to 2.68 ns in PMMA films) .
  • Applications : Primarily used in laser systems and aggregation studies. Unlike Rh800, Rh6G operates in the visible range, limiting its utility in blood due to hemoglobin interference .

Rhodamine B (RhB)

  • Stability and Purity : RhB is a certified reference material with rigorous purity protocols (e.g., LC-DAD and FTIR validation) .
  • Environmental Use: RhB is widely used in photocatalytic degradation studies, achieving ~95% dye breakdown with BaWO4 nanoparticles .

Rhodamine 123 (Rh123)

  • Cellular Applications : Rh123 is a substrate for P-glycoprotein (P-gp), making it critical for studying drug efflux mechanisms. Its accumulation in cells decreases with P-gp activation .

BODIPY and Atto 680

  • BODIPY : Offers superior photostability and pH insensitivity, with applications in biological labeling and energy transfer systems .
  • Atto 680 : Shares NIR emission with Rh800 but is tailored for fuel adulteration detection, demonstrating distinct chemical specificity .

Advantages of this compound

  • NIR Compatibility : Minimal overlap with hemoglobin absorption enables direct fluorescence measurements in blood, unlike Rh6G or Rh123 .
  • Mitochondrial Specificity : Superior to Rh123 in deep-tissue imaging due to NIR emission.
  • Binding Affinity : High anisotropy in plasma and blood (~0.3) indicates strong protein binding, useful for monitoring albumin levels .

Limitations and Challenges

  • Lifetime Sensitivity: Rh800’s fluorescence lifetime shortens in blood (1.86 ns) compared to ethanol (2.07 ns), requiring careful calibration .
  • Quantum Yield : Lower than Rh6G or BODIPY, limiting brightness in low-concentration applications.

Biological Activity

Rhodamine 800 (Rh800) is a near-infrared (NIR) fluorescent dye that has gained attention in biological and medical research due to its unique optical properties and potential applications in various fields, including cellular imaging, monitoring physiological processes, and as a contrast agent in fluorescence spectroscopy. This article provides a comprehensive overview of the biological activity of Rh800, highlighting its fluorescence properties, interactions with biological tissues, and applications in clinical diagnostics.

Fluorescence Properties

Rh800 exhibits strong fluorescence in the near-infrared region, making it suitable for biological applications where tissue penetration is crucial. The dye's absorption and emission spectra allow it to be used effectively in complex biological environments such as blood and plasma.

Key Findings on Fluorescence Characteristics

  • Fluorescence Lifetime : Studies have shown that Rh800 has a mean fluorescence lifetime of approximately 1.90 ns in plasma and 1.86 ns in whole blood, indicating its stability and potential for quantitative measurements in these media .
  • Anisotropy Measurements : High anisotropy values suggest a strong binding affinity of Rh800 to plasma proteins, particularly albumin. This property can be exploited to monitor the concentrations of various blood components using Rh800 as a probe .

Interaction with Biological Tissues

Rh800's interaction with biological tissues has been extensively studied, particularly its ability to monitor cellular energy states and mitochondrial function.

Case Study: Monitoring Mitochondrial Activity

In a study involving isolated rat liver mitochondria, Rh800 was used as a probe to assess mitochondrial membrane potential. The results showed:

  • A significant red shift in the absorption spectrum of Rh800 upon binding to energized mitochondria.
  • Fluorescence quenching correlated with mitochondrial activity, allowing for real-time monitoring of cellular energy states without affecting respiration rates at concentrations below 5 μM .

Applications in Clinical Diagnostics

The unique properties of Rh800 make it an attractive candidate for various diagnostic applications:

  • Detection of Neurotransmitters : Rh800 has been utilized to detect neurotransmitters such as acetylcholine and dopamine through changes in fluorescence intensity upon binding .
  • Blood Component Analysis : The dye's ability to bind selectively to proteins like albumin allows for the development of optical sensors capable of measuring concentrations of specific blood components non-invasively .

Comparative Data on Fluorescence Lifetimes

The following table summarizes the fluorescence lifetimes of Rh800 in different biological media:

MediumMean Lifetime (ns)Observations
PBS0.68Single-exponential decay
Plasma1.90Two decay times observed; indicates binding
Albumin1.80Similar binding characteristics as plasma
Whole Blood1.86Increased lifetime suggests strong binding
RBC Ghosts1.69Weaker binding compared to whole blood

Q & A

Basic Research Questions

Q. How can Rhodamine 800 fluorescence be reliably measured in whole blood without plasma separation?

this compound (Rh800) exhibits near-infrared (NIR) absorption, minimizing hemoglobin interference. Use front-face illumination geometry to reduce scattering/absorption artifacts in whole blood. Steady-state fluorescence measurements detect Rh800 at concentrations as low as 2 µM, while fluorescence lifetime analysis (mean lifetimes: 1.90 ns in plasma, 1.86 ns in blood) confirms stability in biological media. Polarization anisotropy decay measurements (>0.3 in blood) indicate strong binding to blood components, enabling direct albumin monitoring .

Q. What methods optimize this compound for in vivo or ex vivo NIR imaging in tissues?

Dissolve Rh800 in DMSO and dilute in serum-free media or PBS (1–20 µM working concentration). Use pulsed diode lasers (e.g., 674.7 nm) for excitation, paired with NIR filters (>650 nm) to isolate emission. Validate tissue retention via post-imaging ethanol extraction and spectral correction for autofluorescence .

Q. How does this compound interact with serum proteins, and how can this affect experimental design?

Rh800 binds tightly to albumin, altering fluorescence anisotropy. For competitive binding assays, pre-incubate Rh800 with serum proteins and monitor polarization changes (e.g., increased anisotropy with albumin concentration). Account for protein binding by calibrating fluorescence intensity against free Rh800 in buffer controls .

Advanced Research Questions

Q. How can this compound heteroaggregates with Rhodamine 6G enhance NIR emission in solid matrices?

Co-embed Rh800 and Rh6G in PMMA thin films at controlled molar ratios (e.g., 3:3 Rh6G:Rh800). Heteroaggregates form H-type dimers, shifting absorption to 480 nm (Rh6G) and emission to 710 nm (Rh800). Measure Enhanced Acceptor Luminescence (EAL) factors (up to 2.9) via excitation at 480 nm and quantify quantum yield (QY) improvements (3.9% → 8.8%) using integrating spheres. Time-resolved fluorescence decay models confirm energy transfer rates (kDA) via biexponential fitting .

Q. What ultrafast spectroscopic techniques elucidate this compound dimer dissociation dynamics in aqueous solutions?

Employ femtosecond transient absorption spectroscopy to track S₁→Sₙ transitions. Global fitting of UV-vis spectra reveals equilibrium constants (monomer-dimer: ~3.0 ps dissociation). Note that dimers show no fluorescence; all emission originates from monomers (lifetime: 0.73 ns). Use ground-state bleaching signals to quantify dimer populations .

Q. How can this compound-calixarene complexes detect acetylcholine (ACh) in neural studies?

Form a 1:1 Rh800-p-sulfonatocalix[8]arene (S8) complex (Kd = 2.2 µM) to quench fluorescence. Introduce ACh to competitively displace Rh800 (Kd = 1.7 mM), restoring NIR emission. Validate specificity against neurotransmitters (dopamine, GABA) via fluorescence titration. Optimize PBS buffer (pH 7.2) for ACh detection in 0.5–1.0 mM ranges .

Q. What plasmonic coupling strategies amplify this compound emission for metamaterial applications?

Deposit Rh800 on silver thin films to induce strong coupling with surface plasmon polaritons. Attenuated total reflection (ATR) measurements reveal anticrossing in dispersion curves (energy gaps: 50–70 meV). Model via coupled oscillator quantum mechanics or classical transfer matrices to tailor plasmon-dye interactions .

Q. Methodological Considerations

Q. How to resolve contradictions in this compound fluorescence lifetimes across different media?

Lifetimes vary with aggregation state and environment:

  • Aqueous monomers : 0.73 ns
  • PMMA-embedded monomers : 2.39 ns (low concentration) → 0.86 ns (high concentration, aggregation)
  • Blood/plasma : ~1.88 ns (binding-induced stabilization) Use time-correlated single-photon counting (TCSPC) with wavelength-specific detectors (e.g., 710 nm for NIR) and normalize to reference dyes.

Q. What controls are essential for Rh800-based flow tracing in cardiac studies?

  • Flow-rate calibration : Match dye infusion to coronary flow (CF) using peristaltic pumps.
  • Ischemia controls : Ligate left anterior descending (LAD) artery to validate retention in hypoxic regions.
  • Background correction : Acquire pre-infusion autofluorescence maps and subtract post-hoc .

Q. How to optimize Rh800 for reversed-phase HPLC with visible diode laser-induced fluorescence (VDLIF)?

Use Rh800 as a mobile-phase additive (indirect mode) for valproic acid detection. Validate selectivity via blank plasma extracts and liquid-liquid extraction (recovery: 72–73%). Limit of detection (LOD): 11.54 µg/mL (unextracted), with linearity (r² > 0.99) between 40–200 µg/mL .

Properties

IUPAC Name

3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N3O.ClHO4/c27-15-22-20-13-16-5-1-9-28-11-3-7-18(23(16)28)25(20)30-26-19-8-4-12-29-10-2-6-17(24(19)29)14-21(22)26;2-1(3,4)5/h13-14H,1-12H2;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACOCUMLBPNDIN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C#N)CCC7.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143686
Record name Rhodamine 800
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101027-54-7, 137993-41-0
Record name Rhodamine 800
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101027547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodamine 800
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhodamine 800
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.